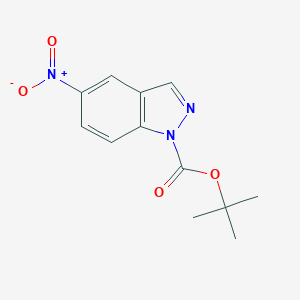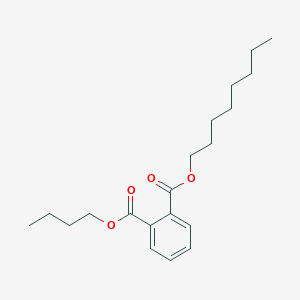![molecular formula C11H12N2O B165969 N-[4-(Cyanomethyl)benzyl]acetamide CAS No. 135420-01-8](/img/structure/B165969.png)
N-[4-(Cyanomethyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Cyanomethyl)benzyl]acetamide, also known as SRI-4227, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SRI-4227 is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects.
Wirkmechanismus
The mechanism of action of N-[4-(Cyanomethyl)benzyl]acetamide is believed to be through its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced signaling and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, this compound has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons. Furthermore, this compound has been shown to reduce inflammation and oxidative stress, both of which are implicated in the pathogenesis of several neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(Cyanomethyl)benzyl]acetamide in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it an ideal tool for studying the role of serotonin in various physiological and pathological processes. Furthermore, this compound has excellent pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies.
However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Zukünftige Richtungen
Despite the promising preclinical data, further research is needed to fully understand the potential of N-[4-(Cyanomethyl)benzyl]acetamide as a therapeutic agent. Some of the future directions that could be explored include:
- Studying the long-term effects of this compound on neuronal function and survival
- Investigating the potential of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease
- Exploring the potential of this compound in combination with other therapeutic agents for the treatment of depression and anxiety disorders
- Investigating the potential of this compound in the treatment of chronic pain and other conditions that involve altered serotonin signaling.
Conclusion
This compound is a novel compound that has shown promising results in preclinical studies as an antidepressant and anxiolytic agent. Its high selectivity for serotonin reuptake inhibition and excellent pharmacokinetic properties make it an ideal tool for studying the role of serotonin in various physiological and pathological processes. However, further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-[4-(Cyanomethyl)benzyl]acetamide involves the reaction of 4-(Bromomethyl)benzonitrile with sodium acetate in acetic acid, followed by the addition of acetic anhydride and heating. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(Cyanomethyl)benzyl]acetamide has been extensively studied for its potential as an antidepressant and anxiolytic agent. Several preclinical studies have demonstrated its efficacy in reducing depression and anxiety-related behaviors in animal models. Furthermore, this compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
135420-01-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
N-[[4-(cyanomethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-8-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZEZWTZSHKNQHIM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)CC#N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)CC#N |
Synonyme |
Acetamide, N-[[4-(cyanomethyl)phenyl]methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)